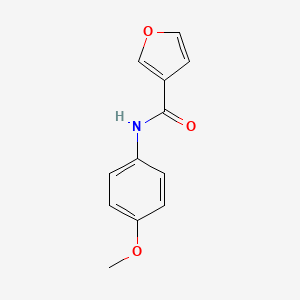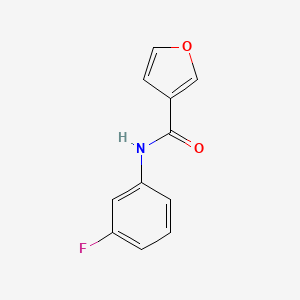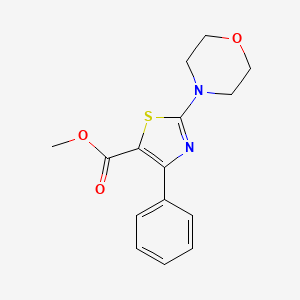
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTC is a thiazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester is not fully understood. However, studies have suggested that 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has also been reported to reduce lipid peroxidation and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has several advantages for lab experiments, including its high purity and stability. However, 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Several future directions can be explored to further understand the potential therapeutic applications of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester. These include investigating the pharmacokinetics and pharmacodynamics of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester in vivo, exploring the potential of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester as a drug delivery system, and developing 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester derivatives with improved solubility and efficacy.
In conclusion, 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester is a thiazole derivative that has shown promising therapeutic potential in various diseases. The synthesis of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been optimized to achieve high yields and purity. 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester exerts its therapeutic effects by modulating various signaling pathways and has several biochemical and physiological effects. Although 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has some limitations, several future directions can be explored to further understand its potential therapeutic applications.
Synthesemethoden
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester can be synthesized using various methods, including the reaction of thiazole-5-carboxylic acid with morpholine and phenyl isothiocyanate. Another method involves the reaction of 2-aminothiazole with phenylisothiocyanate and methyl chloroformate. The synthesis of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anticancer activity of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester against different cancer cell lines, including breast, lung, and colon cancer cells. 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
methyl 2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-14(18)13-12(11-5-3-2-4-6-11)16-15(21-13)17-7-9-20-10-8-17/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJDAMOFXGORQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

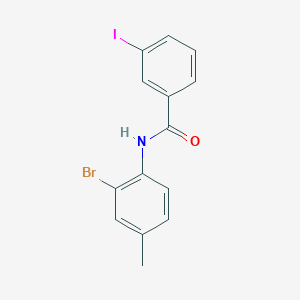
![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)
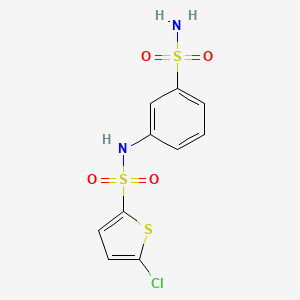
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)
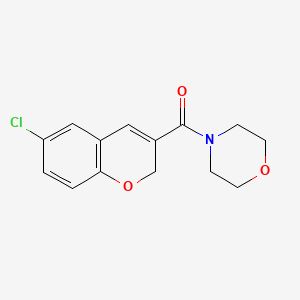
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)
![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)
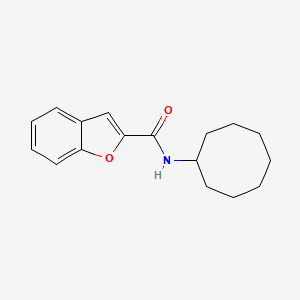
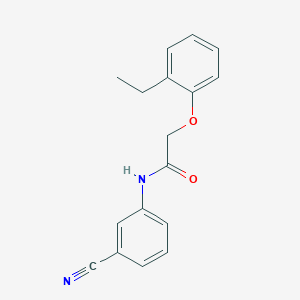
![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)
